molecular formula CaH3O4P B025589 Calcium phosphate CAS No. 7758-87-4

Calcium phosphate

Cat. No. B025589
Key on ui cas rn: 7758-87-4
M. Wt: 138.07 g/mol
InChI Key: UUVBYOGFRMMMQL-UHFFFAOYSA-N
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Patent
US07094818B2

Procedure details

71 parts of styrene, 29 parts of acrylonitrile, 120 parts of deionized water and 0.2 parts of azobisisobutylonitrile (AIBN) were blended. To the blend, 0.5 parts of tricalciumphosphate and 0.3 parts of mercaptan-containing chain transfer agent were added. The resultant solution was heated to 80° C. for 90 minutes and kept for 180 minutes. The resultant was washed, dehydrated and dried. Styrene-acrylonitrile copolymer (SAN) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
mercaptan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9](#[N:12])[CH:10]=[CH2:11].CC(N=NC(C#N)(C)C)(C#N)C.P([O-])([O-])([O-])=O.[Ca+2].[Ca+2].[Ca+2].P([O-])([O-])([O-])=O>O>[CH2:11]=[CH:10][C:9]#[N:12].[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:3.4.5.6.7,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].P(=O)([O-])([O-])[O-]
Name
mercaptan
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
WASH
Type
WASH
Details
The resultant was washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
180 min
Name
Type
product
Smiles
C=CC#N.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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